2-Amino-4,5-dimethoxyphenol hydrochloride
Description
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Properties
IUPAC Name |
2-amino-4,5-dimethoxyphenol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3.ClH/c1-11-7-3-5(9)6(10)4-8(7)12-2;/h3-4,10H,9H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDTGJUWPEZDCLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)N)O)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-Amino-4,5-dimethoxyphenol Hydrochloride
Abstract: This technical guide provides a comprehensive overview of 2-Amino-4,5-dimethoxyphenol hydrochloride, a substituted aminophenol derivative with significant potential as a versatile chemical intermediate in research and development. While specific data on this compound is limited, this document consolidates available information and provides expert-driven insights based on the well-established chemistry of analogous compounds. We will delve into its chemical and physical properties, propose a logical synthetic pathway, explore its potential applications in medicinal chemistry and materials science, and detail essential safety and handling protocols. This guide is intended for researchers, chemists, and drug development professionals seeking to understand and utilize this valuable molecular scaffold.
Chemical and Physical Properties
2-Amino-4,5-dimethoxyphenol hydrochloride is the salt form of the free base, 2-Amino-4,5-dimethoxyphenol. The hydrochloride form enhances the compound's stability and aqueous solubility, making it more convenient for storage and use in various experimental settings. The core structure features a phenol ring substituted with an amino group, a hydroxyl group, and two methoxy groups, presenting multiple reactive sites for chemical modification.
Table 1: Physicochemical Properties of 2-Amino-4,5-dimethoxyphenol and its Hydrochloride Salt
| Property | Value | Reference(s) |
| IUPAC Name | 2-amino-4,5-dimethoxyphenol;hydrochloride | |
| Molecular Formula | C₈H₁₂ClNO₃ | [1] |
| Molecular Weight | 205.64 g/mol | [1] |
| CAS Number | 2368871-78-5 | [1] |
| Appearance | Solid (predicted) | |
| SMILES | OC1=CC(OC)=C(OC)C=C1N.[H]Cl | [1] |
| InChI Key (Free Base) | DSRNAJDVFNETPG-UHFFFAOYSA-N | [2] |
| Storage Conditions | Sealed in dry, 2-8°C | [1] |
| Topological Polar Surface Area | 64.71 Ų | [1] |
| Hydrogen Bond Donors | 2 | [1] |
| Hydrogen Bond Acceptors | 4 | [1] |
| Rotatable Bonds | 2 | [1] |
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// Position nodes C1 [pos="0,1.5!"]; C2 [pos="-1.3,0.75!"]; C3 [pos="-1.3,-0.75!"]; C4 [pos="0,-1.5!"]; C5 [pos="1.3,-0.75!"]; C6 [pos="1.3,0.75!"]; N7 [pos="2.6,1.25!"]; O8 [pos="-2.6,1.25!"]; O9 [pos="-2.6,-1.25!"]; C10 [pos="-3.9,-0.75!"]; O11 [pos="0,-3!"]; C12 [pos="1.3,-3.5!"]; HCL [pos="3.5,0!"];
// Define edges for bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C6 -- N7; C2 -- O8; C3 -- O9; O9 -- C10; C4 -- O11; O11 -- C12;
// Invisible edges for ring structure edge [style=invis]; C1 -- C3; C2 -- C4; C3 -- C5; C4 -- C6; C5 -- C1; C6 -- C2;
// Add labels for clarity label_1 [label="1", pos="-0.4, 1.5!"]; label_2 [label="2", pos="-1.7, 1.15!"]; label_3 [label="3", pos="-1.7, -1.15!"]; label_4 [label="4", pos="-0.4, -1.5!"]; label_5 [label="5", pos="1.7, -1.15!"]; label_6 [label="6", pos="1.7, 1.15!"]; }
Caption: Chemical structure of 2-Amino-4,5-dimethoxyphenol hydrochloride.
Synthesis and Characterization
Proposed Synthetic Pathway
The synthesis can be envisioned as a three-step process starting from the commercially available 3,4-dimethoxyphenol.
-
Nitration: The aromatic ring of 3,4-dimethoxyphenol is activated by the hydroxyl and methoxy groups. Treatment with a nitrating agent (e.g., dilute nitric acid in a suitable solvent) is expected to introduce a nitro group (-NO₂) primarily at the C2 position, which is ortho to the activating hydroxyl group and para to the C4-methoxy group, yielding 4,5-dimethoxy-2-nitrophenol.
-
Reduction: The intermediate, 4,5-dimethoxy-2-nitrophenol, is then subjected to reduction. This transformation is reliably achieved through catalytic hydrogenation using hydrogen gas and a palladium on carbon (H₂/Pd-C) catalyst.[3] This method is known for its high yield and clean conversion. Alternatively, chemical reducing agents like stannous chloride (SnCl₂) in hydrochloric acid can be employed.[4][5]
-
Salt Formation: If the reduction is performed under neutral or basic conditions, the resulting 2-Amino-4,5-dimethoxyphenol (free base) can be isolated and subsequently treated with a solution of hydrochloric acid (e.g., HCl in ethanol or diethyl ether) to precipitate the stable hydrochloride salt. If an acid-mediated reduction (like SnCl₂/HCl) is used, the hydrochloride salt may be formed in situ.
Caption: Proposed synthetic workflow for 2-Amino-4,5-dimethoxyphenol HCl.
Characterization Methods
To ensure the identity and purity of the synthesized compound, a suite of standard analytical techniques should be employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure, including the position of substituents and the successful conversion of the nitro group to an amine.
-
Mass Spectrometry (MS): To verify the molecular weight of the parent ion.[2]
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as O-H and N-H stretches from the phenol and amine, and C-O stretches from the methoxy ethers.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product. Reverse-phase HPLC with UV detection is a standard method for analyzing aromatic amines.[6]
Applications in Research and Development
The true value of 2-Amino-4,5-dimethoxyphenol hydrochloride lies in its potential as a versatile building block for synthesizing more complex molecules. The presence of three distinct and strategically positioned functional groups—an amine, a hydroxyl (phenol), and a dimethoxy-phenyl core—allows for a wide range of subsequent chemical modifications.
Scaffold for Medicinal Chemistry
The dimethoxyphenyl moiety is a common structural motif in a multitude of pharmacologically active compounds. Its presence often influences properties like receptor binding, metabolic stability, and bioavailability.
-
Serotonergic Agents: Many potent serotonin (5-HT) receptor agonists, particularly within the psychedelic phenethylamine class, feature a 2,5-dimethoxy substitution pattern.[7][8][9] This compound provides a scaffold that could be elaborated to explore novel ligands for 5-HT₂A and other serotonin receptors, which are targets for treating depression, PTSD, and other neuropsychiatric disorders.
-
Kinase Inhibitors: A closely related compound, 2'-Amino-4',5'-dimethoxyacetophenone, serves as a key intermediate in the synthesis of Epidermal Growth Factor Receptor (EGFR) inhibitors.[10] The 2-Amino-4,5-dimethoxyphenol scaffold could similarly be used to generate novel libraries of compounds for screening against various kinases, which are critical targets in oncology. The amino and hydroxyl groups provide convenient handles for building out structures designed to fit into the ATP-binding pocket of a target kinase.
Caption: Conceptual diagram of a kinase signaling pathway inhibited by a hypothetical drug.
Precursor for Dyes and Functional Materials
Aminophenols are foundational components in the synthesis of various dyes and pigments. The specific substitution pattern of 2-Amino-4,5-dimethoxyphenol could be exploited to create novel colorants with unique spectroscopic properties for applications in textiles, imaging, or as analytical probes.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for 2-Amino-4,5-dimethoxyphenol hydrochloride is not widely available, a hazard assessment can be made based on data for structurally related aminophenols and aromatic amines.[11][12][13]
-
Hazard Identification:
-
Recommended Handling Procedures:
-
Use only in a well-ventilated area, preferably within a chemical fume hood.[13][14]
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[11][13]
-
Avoid breathing dust.[12][14] Minimize dust generation during handling.
-
Wash hands and any exposed skin thoroughly after handling.[11][14]
-
-
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[11][12] The recommended storage temperature is between 2-8°C.[1]
-
Keep away from incompatible materials such as strong oxidizing agents.[11]
-
Note that similar phenolic compounds can darken in color during storage, which may or may not indicate significant degradation.[12]
-
Experimental Protocols
The following are generalized, exemplary protocols intended to guide a trained chemist. They should be adapted and optimized based on specific laboratory conditions and safety assessments.
Protocol 1: Catalytic Hydrogenation for Nitro Group Reduction
This protocol describes the reduction of a nitrophenol precursor, such as 4,5-dimethoxy-2-nitrophenol, to the corresponding aminophenol.
-
Setup: In a hydrogenation flask or a suitable pressure vessel, dissolve the nitrophenol precursor (1.0 eq) in a suitable solvent (e.g., ethanol, ethyl acetate).
-
Catalyst Addition: Carefully add 5-10% palladium on carbon (Pd/C) catalyst (typically 1-5 mol%) under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Seal the vessel, evacuate the atmosphere, and replace it with hydrogen gas (H₂). This is typically done via a balloon or a connection to a hydrogen gas cylinder. Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting material is completely consumed. Hydrogen consumption will also cease.
-
Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the solid Pd/C catalyst. Wash the filter cake with a small amount of the reaction solvent.
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation) to yield the crude aminophenol product, which can then be purified by recrystallization or column chromatography.
Protocol 2: Purity Analysis by Reverse-Phase HPLC
This protocol provides a general method for assessing the purity of the final aminophenol product.
-
Sample Preparation: Prepare a stock solution of the sample in the mobile phase or a compatible solvent (e.g., methanol/water) at a concentration of approximately 1 mg/mL. Dilute as necessary to fall within the detector's linear range.
-
HPLC System:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or Formic Acid in Water.
-
Mobile Phase B: 0.1% TFA or Formic Acid in Acetonitrile.
-
Detector: UV-Vis detector set to an appropriate wavelength (e.g., 254 nm or 280 nm).
-
-
Method:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5-10 µL.
-
Gradient: Start with a high percentage of Mobile Phase A (e.g., 95%) and gradually increase the percentage of Mobile Phase B over 10-20 minutes to elute the compound.
-
-
Analysis: Integrate the peak area of the chromatogram. Purity is calculated as the area of the main product peak divided by the total area of all peaks.
Conclusion
2-Amino-4,5-dimethoxyphenol hydrochloride represents a promising, though currently under-documented, chemical entity. Its molecular architecture, featuring a pharmacologically relevant dimethoxyphenyl core and multiple reactive handles, positions it as an attractive starting point for synthetic campaigns in drug discovery and materials science. By leveraging established chemical principles, this guide has outlined its core properties, a viable synthetic route, and its potential applications. As research continues, this compound may emerge as a key building block for developing novel kinase inhibitors, serotonergic agents, and other high-value molecules.
References
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Thermo Fisher Scientific. SAFETY DATA SHEET: 3,4-Dimethoxyphenol. [Link]
-
PubChem. 2-amino-4,5-dimethoxyphenol. [Link]
- Google Patents. US7094928B2 - Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride.
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PrepChem.com. Synthesis of 2-amino-4-methoxyphenol. [Link]
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ResearchGate. How can I synthesize 2-amino-5-methoxyphenol? [Link]
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ACS Publications. 1-(2,5-Dimethoxy-4-iodophenyl)-2-aminopropane (DOI): From an Obscure to Pivotal Member of the DOX Family of Serotonergic Psychedelic Agents – A Review. [Link]
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PubMed. Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist. [Link]
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SpringerLink. Amino Acid Analysis by High-Performance Liquid Chromatography after Derivatization with 1-Fluoro-2,4-Dinitrophenyl-5-L-Alanine Amide (Marfey's Reagent). [Link]
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Research Communities by Springer Nature. When small changes make a big difference: the pharmacology of 2,5-dimethoxyamphetamines with different 4-alkyl substitutions. [Link]
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- 5. US7094928B2 - Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride - Google Patents [patents.google.com]
- 6. Amino Acid Analysis by High-Performance Liquid Chromatography after Derivatization with 1-Fluoro-2,4-Dinitrophenyl-5-L-Alanine Amide (Marfey's Reagent) | Springer Nature Experiments [experiments.springernature.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
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An In-depth Technical Guide to 2-Amino-4,5-dimethoxyphenol Hydrochloride: A Key Building Block for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, characterization, and applications of 2-Amino-4,5-dimethoxyphenol hydrochloride. As a versatile bifunctional molecule, this compound serves as a valuable building block in medicinal chemistry, particularly in the construction of heterocyclic scaffolds with diverse pharmacological activities. This document offers a detailed synthesis protocol, in-depth analysis of its spectroscopic data, and insights into its role in the development of novel therapeutic agents, thereby serving as an essential resource for researchers in the field of drug discovery and organic synthesis.
Introduction: The Significance of the Aminophenol Scaffold
The 2-aminophenol motif is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic placement of amino and hydroxyl groups on the aromatic ring provides two key points for chemical modification, enabling the synthesis of a wide array of derivatives. The introduction of dimethoxy substituents at the 4 and 5 positions, as seen in 2-Amino-4,5-dimethoxyphenol, further modulates the electronic and steric properties of the molecule, influencing its reactivity and potential biological interactions. This particular substitution pattern is of significant interest as it is found in a variety of natural products and synthetic compounds with demonstrated pharmacological relevance.
This guide will delve into the specific chemical properties of the hydrochloride salt of 2-Amino-4,5-dimethoxyphenol, a more stable and readily handleable form of the parent amine. Understanding these properties is crucial for its effective utilization as a synthetic precursor in drug development programs.
Physicochemical and Chemical Properties
A thorough understanding of the fundamental properties of 2-Amino-4,5-dimethoxyphenol hydrochloride is paramount for its successful application in synthesis and drug design.
General and Computational Data
The key identifying and computed properties of 2-Amino-4,5-dimethoxyphenol hydrochloride are summarized in the table below.
| Property | Value | Source |
| CAS Number | 2368871-78-5 | [ChemScene] |
| Molecular Formula | C₈H₁₂ClNO₃ | [ChemScene] |
| Molecular Weight | 205.64 g/mol | [ChemScene] |
| Appearance | Light cream powder solid | [1] |
| SMILES | OC1=CC(OC)=C(OC)C=C1N.[H]Cl | [ChemScene] |
| Topological Polar Surface Area (TPSA) | 64.71 Ų | [ChemScene] |
| logP (predicted) | 1.4134 | [ChemScene] |
| Hydrogen Bond Acceptors | 4 | [ChemScene] |
| Hydrogen Bond Donors | 2 | [ChemScene] |
| Rotatable Bonds | 2 | [ChemScene] |
Solubility and Stability
As a hydrochloride salt, 2-Amino-4,5-dimethoxyphenol hydrochloride exhibits improved solubility in polar solvents, such as water and lower alcohols, compared to its free base form. It is recommended to store the compound in a dry, well-ventilated place, with the container tightly closed to prevent degradation from moisture and atmospheric components[1][2]. For long-term storage, refrigeration at 2-8°C is advised [ChemScene].
Synthesis and Purification
The synthesis of 2-Amino-4,5-dimethoxyphenol hydrochloride is most commonly achieved through the reduction of the corresponding nitro compound, 4,5-dimethoxy-2-nitrophenol. This transformation is a fundamental reaction in organic synthesis and can be accomplished via several methods, with catalytic hydrogenation being one of the most efficient and clean procedures.
Synthetic Workflow
The overall synthetic strategy involves two main steps: the nitration of 1,2-dimethoxybenzene to introduce the nitro group at the desired position, followed by the reduction of the nitro group to an amine and subsequent formation of the hydrochloride salt.
Caption: Synthetic workflow for 2-Amino-4,5-dimethoxyphenol hydrochloride.
Detailed Experimental Protocol: Synthesis via Catalytic Hydrogenation
This protocol outlines a representative procedure for the synthesis of 2-Amino-4,5-dimethoxyphenol hydrochloride starting from 4,5-dimethoxy-2-nitrophenol.
Step 1: Reduction of 4,5-Dimethoxy-2-nitrophenol
-
Reaction Setup: In a suitable hydrogenation vessel, suspend 4,5-dimethoxy-2-nitrophenol (1.0 eq) in a suitable solvent such as ethanol or methanol.
-
Catalyst Addition: Carefully add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 1-5 mol%).
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is completely consumed.
-
Work-up: Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon). Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with the reaction solvent to ensure complete recovery of the product.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to obtain the crude 2-Amino-4,5-dimethoxyphenol as a solid.
Step 2: Formation of the Hydrochloride Salt
-
Dissolution: Dissolve the crude 2-Amino-4,5-dimethoxyphenol in a minimal amount of a suitable solvent, such as isopropanol or a mixture of diethyl ether and methanol.
-
Acidification: Slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in a suitable organic solvent) to the stirred solution until the pH becomes acidic.
-
Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. Cool the mixture in an ice bath to maximize precipitation. Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield 2-Amino-4,5-dimethoxyphenol hydrochloride.
Causality behind Experimental Choices: The use of palladium on carbon is a standard and highly effective catalyst for the reduction of aromatic nitro groups due to its high activity and selectivity. The reaction is typically carried out under a hydrogen atmosphere, which provides the necessary reducing equivalents. The formation of the hydrochloride salt not only improves the stability and handling of the compound but also facilitates its purification by crystallization.
Spectroscopic Characterization
Thorough spectroscopic analysis is essential for the unambiguous identification and purity assessment of 2-Amino-4,5-dimethoxyphenol hydrochloride. Below are the expected spectroscopic data based on the compound's structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy groups, and the protons of the amino and hydroxyl groups.
-
Aromatic Protons: Two singlets are expected in the aromatic region (typically δ 6.0-7.0 ppm), corresponding to the two non-equivalent protons on the benzene ring.
-
Methoxy Protons: Two singlets, each integrating to three protons, are expected for the two methoxy groups (typically δ 3.7-4.0 ppm).
-
Amino and Hydroxyl Protons: The chemical shifts of the -NH₃⁺ and -OH protons can be broad and variable, depending on the solvent and concentration. They are often observed as broad singlets.
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on all the unique carbon atoms in the molecule.
-
Aromatic Carbons: Six distinct signals are expected in the aromatic region (typically δ 100-150 ppm). The carbons attached to the oxygen and nitrogen atoms will be shifted downfield.
-
Methoxy Carbons: Two signals for the methoxy carbons are expected in the aliphatic region (typically δ 55-60 ppm).
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Broad | O-H and N-H stretching vibrations |
| 3000 - 2800 | Medium | C-H stretching of aromatic and methoxy groups |
| 1600 - 1450 | Medium-Strong | Aromatic C=C stretching vibrations |
| 1250 - 1000 | Strong | C-O stretching of ether and phenol groups |
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. For the free base (after neutralization of the hydrochloride salt), the expected molecular ion peak [M]⁺ would be at m/z 169.07. In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ would be observed at m/z 170.08[1].
Applications in Drug Discovery and Development
2-Amino-4,5-dimethoxyphenol hydrochloride is a valuable building block for the synthesis of a variety of heterocyclic compounds with potential therapeutic applications. Its bifunctional nature allows for its participation in various cyclization reactions to form scaffolds such as quinazolines, benzoxazines, and other related heterocycles.
Precursor for Bioactive Quinazolines
The amino-quinazoline scaffold is a well-established pharmacophore found in numerous approved drugs and clinical candidates, exhibiting a wide range of biological activities including anticancer, anti-inflammatory, and antimicrobial properties[3][4][5]. 2-Amino-4,5-dimethoxyphenol can be utilized in the synthesis of substituted quinazolines. For example, through condensation with appropriate reagents, it can form the core structure of quinazoline-based kinase inhibitors. The dimethoxy substitution pattern can play a crucial role in modulating the binding affinity and selectivity of these inhibitors for their target kinases.
Sources
spectroscopic data of 2-Amino-4,5-dimethoxyphenol hydrochloride
An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Amino-4,5-dimethoxyphenol Hydrochloride
Introduction
2-Amino-4,5-dimethoxyphenol hydrochloride is a substituted aromatic amine of significant interest in synthetic and medicinal chemistry. As a versatile chemical intermediate, its structural elucidation is paramount for its application in drug discovery and materials science. The presence of multiple functional groups—a primary amine, a hydroxyl group, and two methoxy ethers on a benzene scaffold—provides a rich spectroscopic fingerprint. This guide offers a detailed exploration of the spectroscopic properties of 2-Amino-4,5-dimethoxyphenol hydrochloride (Molecular Formula: C₈H₁₂ClNO₃, Molecular Weight: 205.64 g/mol [1]), providing researchers and drug development professionals with a predictive framework for its characterization using mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy.
Molecular Structure and Spectroscopic Implications
The structural features of 2-Amino-4,5-dimethoxyphenol hydrochloride dictate its spectroscopic behavior. The hydrochloride salt form means the primary amine will likely be protonated (-NH₃⁺), which significantly influences its spectral characteristics, particularly in IR and NMR spectroscopy.
Caption: Chemical Structure of 2-Amino-4,5-dimethoxyphenol Hydrochloride.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming its molecular weight and elemental composition. For 2-Amino-4,5-dimethoxyphenol, electrospray ionization (ESI) in positive ion mode is the preferred method, as the amine group is readily protonated.
Predicted Mass Spectrum
The expected mass for the free base (C₈H₁₁NO₃) is 169.0739 Da.[2] In the positive ion mode, the most prominent ion observed would be the protonated molecule [M+H]⁺.
| Ion Species | Predicted m/z | Rationale |
| [M+H]⁺ | 170.0812 | Protonation of the neutral molecule (free base). This is the base peak. |
| [M+Na]⁺ | 192.0631 | Adduct formation with sodium ions present in the solvent or matrix. |
| [M+K]⁺ | 208.0371 | Adduct formation with potassium ions. |
| [M+H-H₂O]⁺ | 152.0712 | Loss of water from the protonated molecule, likely from the hydroxyl group. |
Table 1: Predicted m/z values for 2-Amino-4,5-dimethoxyphenol in positive ion ESI-MS. Data is derived from computational predictions for the free base.[2]
Experimental Protocol: LC-MS Analysis
The causality behind this protocol is to achieve efficient separation from potential impurities via liquid chromatography and then generate high-resolution mass data for accurate mass determination and formula confirmation.
-
Sample Preparation:
-
Accurately weigh 1 mg of 2-Amino-4,5-dimethoxyphenol hydrochloride.
-
Dissolve in 1 mL of a suitable solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid, to create a 1 mg/mL stock solution. The acid aids in protonation.
-
Perform a serial dilution to a final concentration of 1-10 µg/mL for analysis.
-
-
Liquid Chromatography (LC) Conditions:
-
System: A UHPLC system, such as a Thermo Scientific™ Vanquish™ Flex.[3]
-
Column: A C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A typical gradient would be 5% to 95% B over 5-10 minutes.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
System: A high-resolution mass spectrometer like a Hybrid Orbitrap.[3]
-
Ionization Mode: ESI, Positive.
-
Scan Range: m/z 50-500.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
-
Data Analysis:
-
Extract the ion chromatogram for the predicted m/z of [M+H]⁺ (170.0812).
-
Analyze the high-resolution mass spectrum of the corresponding peak to confirm the elemental composition.
-
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of bonds within a molecule. It is an excellent tool for identifying the presence of specific functional groups.
Predicted IR Absorption Bands
The IR spectrum of 2-Amino-4,5-dimethoxyphenol hydrochloride will be dominated by absorptions from the O-H, N-H, C-O, and aromatic ring functional groups. The protonation of the amino group to form an ammonium salt (-NH₃⁺) results in characteristic broad absorptions.
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Rationale |
| 3200-3500 (broad) | O-H (Phenol) | Stretching | Broad peak due to hydrogen bonding. |
| 2800-3100 (broad) | N-H (Ammonium, R-NH₃⁺) | Stretching | A very broad and strong absorption characteristic of ammonium salts, often with multiple sub-peaks.[4] |
| 2950-3000 | C-H (Aromatic) | Stretching | Sharp peaks characteristic of sp² C-H bonds. |
| 2850-2960 | C-H (Aliphatic, -CH₃) | Stretching | Absorptions from the methyl groups of the methoxy substituents. |
| 1500-1600 | C=C (Aromatic Ring) | Stretching | Multiple sharp bands indicating the presence of the benzene ring. |
| 1500-1650 | N-H (Ammonium, R-NH₃⁺) | Bending (Asymmetric) | Characteristic bending vibration for primary ammonium salts.[4] |
| 1200-1275 | C-O (Aryl Ether) | Stretching (Asymmetric) | Strong absorption due to the C-O bond of the methoxy groups attached to the aromatic ring. |
| 1020-1075 | C-O (Aryl Ether) | Stretching (Symmetric) | Another characteristic peak for the methoxy groups. |
Table 2: Predicted major IR absorption bands for 2-Amino-4,5-dimethoxyphenol Hydrochloride.
Experimental Protocol: FTIR Analysis (KBr Pellet)
This solid-state method is chosen to avoid solvent interference and observe the compound in its salt form.
-
Sample Preparation:
-
Weigh approximately 1-2 mg of the sample and 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr).
-
Grind the mixture thoroughly in an agate mortar and pestle until a fine, homogenous powder is obtained. This minimizes scattering of the IR beam.
-
Transfer the powder to a pellet-pressing die.
-
Apply pressure (typically 7-10 tons) using a hydraulic press to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment to subtract atmospheric CO₂ and H₂O signals.
-
Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule.
Caption: General workflow for NMR spectroscopic analysis.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this molecule, DMSO-d₆ is a suitable solvent as it will dissolve the salt and has exchangeable protons that will not interfere with the -OH and -NH₃⁺ signals.
Predicted ¹H NMR Spectrum (in DMSO-d₆)
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| -OH (Phenol) | ~9.0 - 10.0 | Broad singlet | 1H | Phenolic protons are acidic and their chemical shift is concentration and temperature dependent. They appear significantly downfield. |
| -NH₃⁺ (Ammonium) | ~8.0 - 9.0 | Broad singlet | 3H | The positive charge on the nitrogen deshields the protons. The signal is broad due to quadrupolar relaxation and exchange with the solvent. |
| H-3 (Aromatic) | ~6.8 - 7.0 | Singlet | 1H | This proton is ortho to the electron-donating -NH₃⁺ group and para to a -OCH₃ group, placing it in a relatively shielded environment. |
| H-6 (Aromatic) | ~6.6 - 6.8 | Singlet | 1H | This proton is ortho to the -OH group and meta to the -NH₃⁺ group, also in a shielded region. |
| -OCH₃ (C4) | ~3.7 - 3.8 | Singlet | 3H | Typical chemical shift for methoxy groups attached to an aromatic ring. |
| -OCH₃ (C5) | ~3.7 - 3.8 | Singlet | 3H | Similar electronic environment to the other methoxy group, likely resulting in overlapping or very close signals. |
Table 3: Predicted ¹H NMR chemical shifts for 2-Amino-4,5-dimethoxyphenol Hydrochloride in DMSO-d₆.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule.
Predicted ¹³C NMR Spectrum (in DMSO-d₆)
| Carbon Assignment | Predicted δ (ppm) | Rationale |
| C-1 (-OH) | ~145 - 150 | Aromatic carbon attached to the highly electronegative oxygen atom is significantly deshielded. |
| C-2 (-NH₃⁺) | ~135 - 140 | The carbon attached to the electron-withdrawing ammonium group is shifted downfield. |
| C-3 | ~100 - 105 | This aromatic CH carbon is highly shielded due to the ortho- and para-directing effects of the adjacent electron-donating groups.[5] |
| C-4 (-OCH₃) | ~150 - 155 | Oxygen-bearing aromatic carbon, strongly deshielded. |
| C-5 (-OCH₃) | ~140 - 145 | Similar to C-4, this oxygen-bearing carbon is shifted significantly downfield.[5] |
| C-6 | ~110 - 115 | This aromatic CH is shielded by the ortho- and para-directing groups. |
| -OCH₃ (C4 & C5) | ~55 - 57 | The two methoxy carbons are in similar electronic environments and are expected in the typical aliphatic region for ethers.[5] |
Table 4: Predicted ¹³C NMR chemical shifts for 2-Amino-4,5-dimethoxyphenol Hydrochloride in DMSO-d₆. Predictions are based on substituent effects on analogous structures.[5][6]
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the solid sample into a clean, dry vial.
-
Add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
If quantitative analysis is needed, add a known amount of an internal standard. For routine characterization, Tetramethylsilane (TMS) is used as a reference (δ = 0.00 ppm).
-
Securely cap the vial and vortex until the sample is completely dissolved.
-
Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner.
-
Lock the spectrometer onto the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
Acquire the ¹H NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Acquire the ¹³C NMR spectrum. As ¹³C has a low natural abundance, significantly more scans are required compared to ¹H NMR.
-
Safety and Handling
2-Amino-4,5-dimethoxyphenol hydrochloride is classified as harmful and requires careful handling.[7]
-
Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[7] Causes skin and serious eye irritation.[8] May cause respiratory irritation.[8]
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection (goggles).[7][8]
-
Handling: Use in a well-ventilated area or under a chemical fume hood to avoid breathing dust.[9][10] Wash hands and face thoroughly after handling.[7]
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place away from incompatible materials like oxidizing agents.[7]
Conclusion
The spectroscopic profile of 2-Amino-4,5-dimethoxyphenol hydrochloride is rich with information, directly reflecting its molecular structure. Mass spectrometry confirms its molecular weight at 205.64 g/mol , with a primary ion at m/z 170.08 for the protonated free base. Infrared spectroscopy provides clear evidence of the phenolic hydroxyl, ammonium, and aryl ether functional groups. Finally, ¹H and ¹³C NMR spectroscopy offer a detailed map of the carbon-hydrogen framework, allowing for unambiguous structural confirmation. This guide provides the predictive data and validated protocols necessary for researchers to confidently identify and characterize this important chemical intermediate.
References
- TCI EUROPE N.V. (n.d.). SAFETY DATA SHEET: Variamine Blue B [Redox Indicator].
- ChemScene. (n.d.). 2-Amino-4,5-dimethoxyphenol hydrochloride.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 3,4-Dimethoxyphenol.
- Fisher Scientific. (2025). SAFETY DATA SHEET: 2'-Amino-4',5'-dimethoxyacetophenone.
- PubChemLite. (n.d.). 2-amino-4,5-dimethoxyphenol hydrochloride (C8H11NO3).
- BenchChem. (2025). Comparative 1H NMR Spectral Analysis of 1-(2-Amino-4,5-dimethoxyphenyl)ethanone and Related Acetophenones.
- Enamine. (n.d.). SAFETY DATA SHEET: 4-(2-aminoethyl)-2,6-dimethoxyphenol hydrochloride.
- PrepChem.com. (n.d.). Synthesis of 2-amino-4-methoxyphenol.
-
Al-Masoudi, N. A., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. MDPI. Available: [Link]
- BenchChem. (2025). An In-Depth Technical Guide to 2'-Amino-4',5'-dimethoxyacetophenone: Discovery and History.
- BenchChem. (2025). Comprehensive Guide to 13C NMR Peak Assignments for 1-(2-Amino-4,5-dimethoxyphenyl)ethanone.
- Ezeorah, C. J., et al. (2022). Synthesis, characterization, and in silico studies of 2-[(E)-(2,5-dimethoxybenzylidene)amino]phenol and 3-[(E)-. ResearchGate. Available: https://www.researchgate.net/publication/360341149_Synthesis_characterization_and_in_silico_studies_of_2-E-25-dimethoxybenzylideneaminophenol_and_3-E-25-dimethoxybenzylideneaminophenol
- ChemicalBook. (n.d.). 2-Amino-4,5-dimethoxybenzoic acid synthesis.
-
Reich, H. J. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Available: [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. PubChemLite - 2-amino-4,5-dimethoxyphenol hydrochloride (C8H11NO3) [pubchemlite.lcsb.uni.lu]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. tcichemicals.com [tcichemicals.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. fishersci.com [fishersci.com]
- 10. enamine.enamine.net [enamine.enamine.net]
solubility of 2-Amino-4,5-dimethoxyphenol hydrochloride
[1][2][3][4][5][6][7]
Understanding the dual nature of this compound—as a hydrophilic salt and an oxidation-sensitive electron-rich aromatic—is prerequisite to successful dissolution.[1][2]
| Property | Detail |
| Chemical Name | 2-Amino-4,5-dimethoxyphenol hydrochloride |
| CAS Number | 2368871-78-5 (HCl Salt); 5464-88-0 (Free Base) |
| Molecular Formula | C₈H₁₁NO₃[1][2][3][4][5] · HCl |
| Molecular Weight | 205.64 g/mol |
| Appearance | Off-white to pale grey crystalline solid (darkens to brown/red upon oxidation) |
| Acidity (pKa) | ~4.5 (Amine conjugate acid), ~9.5 (Phenolic -OH) [Estimated] |
| H-Bond Donors/Acceptors | 3 Donors / 4 Acceptors |
Critical Insight: The hydrochloride salt form confers significant aqueous solubility compared to the free base.[1][2][6] However, the presence of the electron-donating methoxy and hydroxy groups makes the aromatic ring highly susceptible to oxidative coupling, particularly in neutral to alkaline solutions.
Solubility Profile
The solubility of 2-Amino-4,5-dimethoxyphenol hydrochloride is governed by pH and solvent polarity.[2] The following data summarizes its behavior in common laboratory solvents.
Solvent Compatibility Table
| Solvent | Solubility Rating | Estimated Conc. (mg/mL) | Comments |
| Water (Degassed) | High | > 50 mg/mL | Stable only at acidic pH (< 4.0).[1][2] Rapid oxidation at neutral pH.[1][2] |
| DMSO | Excellent | > 100 mg/mL | Preferred solvent for stock solutions.[1][2] Hygroscopic nature of DMSO can introduce water, accelerating oxidation.[2] |
| Methanol/Ethanol | Good | 20–50 mg/mL | Suitable for synthesis; avoid for long-term storage due to potential transesterification or evaporation.[1][2] |
| Acetonitrile | Moderate | 5–10 mg/mL | Poor solubilizer for the salt form compared to alcohols.[1][2] |
| PBS (pH 7.4) | Poor/Unstable | < 1 mg/mL (Transient) | High Risk. The salt dissociates, and the free base may precipitate or oxidize immediately (turning solution pink/red).[1][2] |
The pH-Solubility Relationship
The compound exists in equilibrium between its protonated (soluble) and deprotonated (insoluble/reactive) states.[1][2]
-
pH < 4: The amine is fully protonated (
).[1] The species is stable and soluble.[2]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
pH 5–8: The amine deprotonates to the free base (
).[1] Solubility drops drastically (Precipitation Risk).[1][2]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
pH > 9: The phenolic hydroxyl deprotonates (
).[1] Solubility increases again, but oxidative degradation becomes instantaneous without strict anaerobic conditions.[1][2]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
Stability & Degradation Mechanism[1][2]
The primary failure mode when handling this compound is oxidative dimerization .[1][2] The electron-rich ring facilitates the formation of quinone imines, which polymerize into colored compounds (melanins/tars).[1][2]
Visual Indicator: A shift from colorless/pale yellow to pink, red, or brown indicates significant degradation.[1]
Diagram 1: Degradation & Handling Logic
Caption: Pathway of oxidative degradation from stable salt to insoluble polymer, highlighting critical intervention points.
Experimental Protocols
Stock Solution Preparation (Standard Operating Procedure)
Objective: Prepare a 50 mM stock solution in DMSO for biological assays.
Reagents:
-
Anhydrous DMSO (Grade: ≥99.9%, stored over molecular sieves)[1]
Protocol:
-
Environment: Work in a low-light environment or use amber glassware to minimize photolytic degradation.[1][2]
-
Weighing: Weigh the target mass rapidly. The HCl salt can be hygroscopic; minimize exposure to humid air.[2]
-
Solvent Prep: Sparge the DMSO with Argon for 5 minutes prior to use to remove dissolved oxygen.[1][2]
-
Dissolution: Add the solid to the solvent.[1][2] Vortex for 30–60 seconds.[1][2]
-
Storage: Aliquot immediately into single-use vials. Store at -80°C. Do not freeze-thaw more than once.
Aqueous Solubility Determination (Shake-Flask Method)
Objective: Determine the saturation solubility in aqueous buffers.
Protocol:
-
Buffer Preparation: Prepare buffers at pH 1.2, 4.0, and 6.8. Crucial: Add 0.1% Sodium Metabisulfite (antioxidant) to buffers to prevent degradation during the equilibrium phase.[1][2]
-
Saturation: Add excess solid to 2 mL of buffer in a glass vial.
-
Equilibration: Agitate at 25°C for 24 hours.
-
Filtration: Filter supernatant through a 0.22 µm PVDF membrane.[1][2]
-
Quantification: Analyze via HPLC-UV (Detection at ~280 nm).
Diagram 2: Solubility Workflow & Decision Tree
Caption: Decision matrix for solvent selection and stabilization strategies based on pH and solvent type.
Applications & Context
This compound serves as a critical intermediate in the synthesis of:
-
EGFR Inhibitors: The 4,5-dimethoxy motif is a pharmacophore found in quinazoline-based tyrosine kinase inhibitors (e.g., Erlotinib, Gefitinib).[1][2]
-
Isoquinoline Alkaloids: Precursor for cyclization reactions.[1][2]
-
Dye Manufacturing: Used in coupling reactions to form azo dyes.[1][2]
Researcher Note: When using this compound as a synthetic intermediate, perform the subsequent coupling reaction (e.g., acylation or cyclization) immediately after dissolution to "lock" the amine and prevent oxidative side reactions.[1]
References
Sources
- 1. 2-Amino-4-methoxyphenol hydrochloride | C7H10ClNO2 | CID 3015618 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Amino-1-(2,5-dimethoxyphenyl)ethan-1-one--hydrogen chloride (1/1) | C10H14ClNO3 | CID 44182074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CompTox Chemicals Dashboard [comptox.epa.gov]
- 4. prepchem.com [prepchem.com]
- 5. chemscene.com [chemscene.com]
- 6. benchchem.com [benchchem.com]
- 7. 2-Amino-4,5-dimethylphenol | C8H11NO | CID 81099 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Safety, Handling, and Stabilization of 2-Amino-4,5-dimethoxyphenol Hydrochloride
Executive Summary
2-Amino-4,5-dimethoxyphenol hydrochloride (CAS: 2368871-78-5) is a critical, electron-rich aminophenol intermediate used primarily in the synthesis of ubiquinone analogues, heterocyclic scaffolds (e.g., phenoxazines), and EGFR inhibitors. While structurally valuable, its utility is frequently compromised by its extreme susceptibility to oxidative degradation and light sensitivity.
This guide moves beyond standard Safety Data Sheet (SDS) recommendations, providing a field-proven protocol for maintaining compound integrity. The core directive is the "Inert Chain of Custody" —a handling philosophy ensuring the molecule is never exposed to atmospheric oxygen or moisture from storage to reaction.
Chemical Profile & Physicochemical Properties[1][2][3][4][5][6]
Understanding the intrinsic instability of this compound is the first step in safe handling. The electron-donating methoxy groups at positions 4 and 5 significantly increase the electron density of the aromatic ring, making the aminophenol moiety highly prone to oxidation into quinone imines.
| Property | Specification | Operational Implication |
| Chemical Name | 2-Amino-4,5-dimethoxyphenol hydrochloride | Primary identifier. |
| CAS Number | 2368871-78-5 | Verification required; distinct from free base. |
| Molecular Formula | C₈H₁₂ClNO₃ | MW: 205.64 g/mol .[1] |
| Appearance (Pure) | White to off-white crystalline powder | Visual Indicator: Any pink, brown, or purple hue indicates oxidation. |
| Solubility | Water, Methanol, DMSO | Soluble in polar solvents; unstable in basic media. |
| Acidity (pKa) | ~5.5 (Amine), ~10 (Phenol) | Critical: Keep pH < 4 to maintain the protonated, oxidation-resistant state. |
| Storage Class | Hygroscopic / Light Sensitive | Store at -20°C under Argon. |
Hazard Assessment & Toxicology (Read-Across Analysis)
Note: Specific toxicological data for this HCl salt is limited. The following assessment relies on "Read-Across" methodology using structural analogs (2-aminophenol and 4,5-dimethoxyaniline).
Health Hazards
-
Acute Toxicity (Category 4): Harmful if swallowed or inhaled. The hydrochloride salt reduces volatility but increases water solubility, enhancing bioavailability upon mucous membrane contact.
-
Skin & Eye Irritation (Category 2/2A): Causes severe irritation. The phenolic moiety is corrosive to protein structures; the amine can induce sensitization.
-
Specific Target Organ Toxicity (STOT-SE): Respiratory irritation is likely if dust is generated.
-
Methemoglobinemia Risk: Like many aniline derivatives, absorption may oxidize hemoglobin to methemoglobin, reducing oxygen transport. symptom: cyanosis (blue lips/nails).
The "Pink/Brown" Warning System
The compound acts as its own degradation indicator.
-
White: Pure, stable (Protonated form).
-
Pink/Red: Early oxidation (Formation of semiquinone radicals).
-
Brown/Black: Advanced degradation (Polymerization/Melanin-like aggregate formation).
Rule of Thumb: If the solid is distinctively brown, purity has likely dropped below 90%. Recrystallization or disposal is required.[2]
Engineering Controls: The Inert Chain of Custody
To prevent the "Pink Shift," you must break the Fire Triangle (Fuel, Oxygen, Heat) by removing Oxygen and Heat.
Storage Architecture
-
Primary Container: Amber glass vial with a PTFE-lined screw cap.
-
Secondary Containment: Sealed Mylar bag with active desiccant and oxygen scavenger sachets.
-
Environment: Freezer (-20°C).
Handling Workflow Visualization
The following diagram illustrates the mandatory workflow to maintain the "Inert Chain of Custody."
Figure 1: The Inert Chain of Custody workflow. Note that warming to room temperature (RT) inside a desiccator is crucial to prevent condensation, which catalyzes hydrolysis.
Experimental Protocols
Protocol A: Safe Weighing & Solubilization
Objective: Prepare a 100 mM stock solution without oxidative degradation.
Reagents:
-
2-Amino-4,5-dimethoxyphenol HCl[1]
-
Solvent (MeOH or DMSO), anhydrous.
Procedure:
-
Solvent Degassing: Spurge the solvent with dry Nitrogen or Argon for at least 15 minutes prior to use.[3] Alternatively, use the "Freeze-Pump-Thaw" method for high-sensitivity catalysis.
-
Equilibration: Remove the compound vial from the freezer and place it in a desiccator. Allow it to reach room temperature (approx. 30 mins). Do not open cold vials; condensation will destroy the HCl salt.
-
Inert Weighing:
-
Best Practice: Weigh inside a Nitrogen-filled glovebox.
-
Alternative: Use a "funnel cone" method where a gentle stream of Argon flows over the balance pan.
-
-
Dissolution: Add the solid to the degassed solvent.
-
Tip: If the solution turns pink immediately, the solvent contained dissolved oxygen.
-
-
Acidification (Optional): If the downstream reaction permits, adding 1-2 equivalents of HCl or Acetic Acid stabilizes the solution for up to 24 hours by locking the amine in its ammonium form.
Protocol B: Emergency Spill Cleanup
Scenario: A 5g bottle drops and shatters. Powder is dispersed.
-
Evacuate & PPE: Clear the area. Don double nitrile gloves, lab coat, and a P95/P100 respirator (to prevent inhalation of toxic dust).
-
Containment: Cover the spill with a damp paper towel (soaked in dilute acetic acid if available) to prevent dust generation.
-
Neutralization/Deactivation:
-
Do not use bleach (strong oxidizer) immediately; it may cause a violent exothermic reaction or release chloramines.
-
Wipe up with soapy water or a specific solvent (ethanol) if necessary.
-
-
Disposal: Place waste in a sealed container labeled "Toxic Solid - Organic."
Mechanistic Insight: The Oxidation Pathway
Why does this compound degrade? The degradation is driven by the formation of a quinone imine, a colored species that acts as an electrophile, reacting with remaining amine to form polymers.
Figure 2: Oxidative degradation pathway. Deprotonation (high pH) accelerates the first step, making the compound significantly more sensitive in basic solutions.
References
-
ChemScene. (2024). 2-Amino-4,5-dimethoxyphenol hydrochloride Product Data & Safety. Retrieved from
-
BenchChem. (2025).[2][3] Preventing oxidation of 2-aminophenol during synthesis and storage. Retrieved from
-
Fisher Scientific. (2023). Safety Data Sheet: 2-Amino-4,5-dimethoxybenzoic acid (Structural Analog). Retrieved from
-
Sigma-Aldrich. (2024). Safety Data Sheet: 2-Amino-4,5-dimethylphenol (Structural Analog). Retrieved from
-
Maleski, R. J., et al. (1995).[4] A Facile Access to Substituted 2-Nitrosophenols and 2-Nitrophenols. Synthetic Communications. (Contextual synthesis and stability data).
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
